molecular formula C9H14O4 B1303080 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane CAS No. 226709-43-9

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane

Cat. No.: B1303080
CAS No.: 226709-43-9
M. Wt: 186.2 g/mol
InChI Key: TZCGMHLATFFNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane is a complex organic compound with the molecular formula C9H14O4 This compound is characterized by its unique structure, which includes a tetrahydrofuran ring fused with a dioxole ring and an oxirane group

Scientific Research Applications

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. It’s noted that this compound is for research use only and not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane can be achieved through multiple synthetic routes. One common method involves the use of D-Glucitol as a starting material. The process includes the formation of an intermediate, 3,6-anhydro-1-deoxy-1-iodo-4,5-O-(1-methylethylidene)-D-Glucitol, which is then subjected to further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of specific reagents to achieve the desired transformations.

Chemical Reactions Analysis

Types of Reactions

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Mechanism of Action

The mechanism of action of 2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane involves its reactivity due to the presence of the oxirane group. The oxirane ring is highly strained and thus reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuran
  • 2,2-Dimethyl-4-(2-oxiranyl)tetrahydropyran
  • 2,2-Dimethyl-4-(2-oxiranyl)tetrahydrothiophene

Uniqueness

2-{2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl}oxirane is unique due to the presence of both a tetrahydrofuran ring and a dioxole ring fused together, along with an oxirane group.

Properties

IUPAC Name

2,2-dimethyl-4-(oxiran-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-4-11-7(5-3-10-5)8(6)13-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCGMHLATFFNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(C2O1)C3CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376958, DTXSID701211855
Record name 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449778-59-0, 226709-43-9
Record name Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449778-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:5,6-Dianhydro-2,3-O-(1-methylethylidene)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexitol, 1,2:3,6-dianhydro-4,5-O-(1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.